Cas no 61562-93-4 (1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol)

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a fused benzene and piperidine ring system, offering a versatile scaffold for further functionalization. The hydroxyl group at the 6-position enhances reactivity, enabling selective modifications for targeted compound development. This compound is of interest due to its potential as a precursor for bioactive molecules, including central nervous system (CNS) agents and enzyme inhibitors. Its stability under standard conditions and well-characterized synthetic pathways make it a practical intermediate for research and pharmaceutical applications. Careful handling is recommended due to its potential sensitivity to oxidation.
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol structure
61562-93-4 structure
Product Name:1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS No:61562-93-4
MF:C10H13NO
MW:163.216322660446
CID:474742
PubChem ID:10397123
Update Time:2025-10-29

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl-
    • 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
    • 61562-93-4
    • DTXSID60439175
    • SCHEMBL21959060
    • 1-methyl-6,7-hydroxy-1,2,3,4-tetrahydroisoquinoline
    • AT34182
    • EN300-1273344
    • CHEMBL97147
    • Inchi: 1S/C10H13NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3
    • InChI Key: WTTCKKHZWWAOHI-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)CCNC2C

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Pricemore >>

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1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Suppliers

Amadis Chemical Company Limited
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(CAS:61562-93-4)1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Order Number:A932677
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:08
Price ($):958.0
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Additional information on 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Introduction to 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 61562-93-4)

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, identified by the Chemical Abstracts Service Number (CAS No.) 61562-93-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule belongs to the tetrahydroisoquinoline class, a structurally diverse and biologically relevant scaffold that has garnered considerable attention in medicinal chemistry due to its potential pharmacological activities. The presence of a hydroxyl group at the 6-position and a methyl substituent at the 1-position imparts unique electronic and steric properties to this compound, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

The tetrahydroisoquinoline core is a common motif in natural products and pharmacologically active agents. It is frequently encountered in alkaloids and other bioactive compounds isolated from plants, as well as in synthetic molecules designed for therapeutic purposes. The structural framework of 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol contributes to its potential interactions with biological targets, including enzymes and receptors. These interactions are critical for modulating biological pathways and have been extensively studied in the context of drug discovery.

In recent years, advancements in synthetic methodologies have enabled the efficient preparation of tetrahydroisoquinoline derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Modern approaches often leverage transition-metal-catalyzed reactions, asymmetric synthesis techniques, and biocatalytic methods to achieve high yields and enantioselectivity. These innovations have not only streamlined the synthesis of this compound but also opened new avenues for exploring its pharmacological potential.

The hydroxyl group at the 6-position of 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol plays a crucial role in determining its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, influencing binding affinity and selectivity. Additionally, the hydroxyl moiety can undergo various chemical transformations, such as etherification or esterification, which can be exploited to modify the properties of the molecule for specific applications.

Recent research has highlighted the therapeutic potential of tetrahydroisoquinoline derivatives in several disease areas. For instance, studies have demonstrated that certain tetrahydroisoquinoline analogs exhibit neuroprotective effects by modulating neurotransmitter systems. The compound 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has been investigated for its potential role in addressing neurological disorders due to its ability to interact with key signaling pathways involved in brain function. These findings underscore the importance of this molecule as a lead compound or intermediate in drug development programs targeting central nervous system disorders.

The synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions followed by cyclization steps to form the tetrahydroisoquinoline core. The introduction of the hydroxyl group at the 6-position can be achieved through oxidation or hydrolysis of adjacent functional groups. The methyl group at the 1-position is often incorporated during later stages of synthesis or through protective group strategies to prevent unwanted side reactions.

The pharmacological evaluation of 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has revealed promising activities in preclinical models. Initial studies suggest that this compound may exhibit effects on monoamine neurotransmitter systems by interacting with transporters and receptors such as those for dopamine and norepinephrine. These interactions are relevant for developing treatments for conditions such as depression and anxiety disorders. Furthermore,the compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system therapies.

In conclusion, 1-methyl-1,2,3,4-tetrahydroisoquinolin - 6 - ol (CAS No . 61562 - 93 - 4) represents a significant compound with considerable potential in pharmaceutical research . Its unique structural features , combined with its favorable pharmacological properties , make it a valuable scaffold for further drug development . Ongoing studies continue to explore its therapeutic applications , synthetic modifications , and mechanisms of action , paving the way for novel treatments in various disease areas . p >

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Amadis Chemical Company Limited
(CAS:61562-93-4)1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
A932677
Purity:99%
Quantity:1g
Price ($):958.0
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